AMD 3465 hexahydrobromide

Übersicht

Beschreibung

AMD 3465 hexahydrobromide is a potent and selective CXCR4 antagonist . It shows 8-fold greater affinity than AMD 3100 . It is a potent HIV entry inhibitor (IC 50 = 10 nM) and additionally mobilizes stem cells in vivo .

Physical And Chemical Properties Analysis

AMD 3465 hexahydrobromide has a molecular weight of 896.07 . It is soluble to 50 mM in water and to 25 mM in DMSO . .Wissenschaftliche Forschungsanwendungen

AMD 3465 Hexahydrobromide: A Comprehensive Analysis of Scientific Research Applications

HIV Inhibition: AMD 3465 hexahydrobromide is a potent inhibitor of HIV cell entry in vitro. It exhibits a high affinity for the CXCR4 receptor, which is crucial for the HIV virus to enter cells. This compound could be pivotal in developing new therapies for HIV prevention and treatment .

Hematopoietic Stem Cell Mobilization: In vivo studies have shown that AMD 3465 hexahydrobromide can cause leukocytosis and mobilize hematopoietic stem cells. This application is significant for stem cell research and could aid in treatments requiring stem cell transplantation .

CXCR4 Antagonism: As a selective CXCR4 antagonist, AMD 3465 hexahydrobromide has potential applications in studying the CXCR4 receptor’s role in various biological processes and diseases .

Leukocytosis Induction: The ability of AMD 3465 hexahydrobromide to induce leukocytosis, an increase in white blood cells, suggests its utility in medical research related to immune responses and disorders .

Chemokine Receptor Study: By inhibiting SDF-1α-ligand binding, this compound serves as a tool for studying chemokine receptors’ function and their involvement in disease mechanisms .

Cancer Research: Given the role of CXCR4 in cancer metastasis, AMD 3465 hexahydrobromide could be used to explore new cancer treatments, particularly in preventing the spread of cancer cells .

Wirkmechanismus

Target of Action

AMD 3465 hexahydrobromide is a potent and selective antagonist of the CXCR4 receptor . The CXCR4 receptor plays a crucial role in various biological processes, including immune response and hematopoiesis .

Mode of Action

AMD 3465 hexahydrobromide exhibits an 8-fold higher affinity for the CXCR4 receptor than AMD 3100 . It inhibits the binding of the SDF-1α ligand to the CXCR4 receptor, with a Ki value of 41.7 nM . This inhibition prevents the downstream signaling cascades triggered by the interaction of SDF-1α with CXCR4 .

Biochemical Pathways

The primary biochemical pathway affected by AMD 3465 hexahydrobromide is the SDF-1α/CXCR4 signaling pathway . By blocking the interaction between SDF-1α and CXCR4, AMD 3465 hexahydrobromide disrupts the downstream effects of this pathway, which include chemotaxis, cell survival, and proliferation .

Result of Action

AMD 3465 hexahydrobromide potently inhibits HIV cell entry in vitro . It also causes leukocytosis and mobilizes hematopoietic stem cells in vivo . These effects are likely due to the disruption of the SDF-1α/CXCR4 signaling pathway.

Safety and Hazards

AMD 3465 hexahydrobromide may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is also described as toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Relevant Papers The relevant papers retrieved mention the molecular mechanism of action of monocyclam versus bicyclam non-peptide antagonists of the CXCR4 chemokine receptor . Another paper discusses the pharmacology of AMD3465, a small molecule antagonist of the chemokine receptor CXCR4 .

Eigenschaften

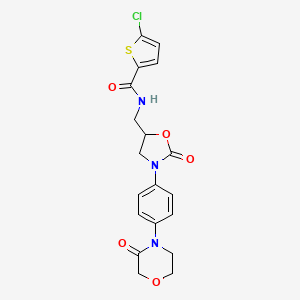

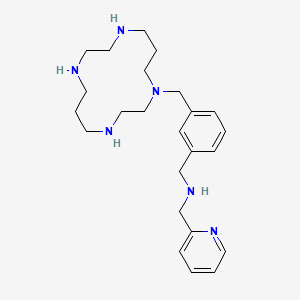

IUPAC Name |

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHBIBDGWDRBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Br6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AMD 3465 hexahydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.